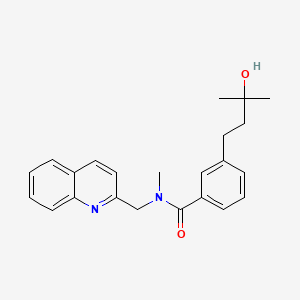

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinolinylmethyl benzamide derivatives often involves multi-step reactions, including the Bischler-Napieralski reaction, which is prominent for generating dihydro-quinoline or quinoline derivatives from benzamides. This approach, as demonstrated by Browne et al. (1981), involves cyclizing N-(4-aryl-4-hydroxybutyl)benzamides under specific conditions to yield quinoline derivatives, indicating the complexity and versatility of synthetic pathways for such compounds (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

The molecular structure of benzamide and quinoline derivatives has been extensively studied through X-ray crystallography, providing insights into their conformation, bonding, and potential reactivity. For instance, the structural analysis of N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives by Wang, Shen, & Sun (2009) through single-crystal X-ray diffraction showcases the detailed arrangement of atoms and their electronic environment, which is crucial for understanding the molecule's interactions and functions (Wang, Shen, & Sun, 2009).

Chemical Reactions and Properties

The chemical reactions involving quinoline derivatives highlight their potential for modification and interaction with other chemical entities. For example, the work on dibutyltin(IV) complexes with quinolinylmethyl benzamide analogs reveals the compound's ability to form complex structures with metal ions, indicating its reactive nature and potential for forming coordination compounds with various applications (Roy & De, 2021).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Tissue Distribution

One study investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which shares structural similarities with 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide. This inhibitor suppresses renal and hepatic fibrosis and exerts anti-metastatic effects on breast cancer models. The study highlights the potential of such compounds as effective oral anti-fibrotic drugs (Kim et al., 2008).

Antimicrobial Activity

A study on quinoxaline N,N-dioxide derivatives, which are structurally similar to 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide, explored their antimicrobial activity against various bacterial and yeast strains. The research demonstrated that such compounds could be potential candidates for chemotherapy due to their low minimum inhibitory concentrations and complete elimination of bacterial strains, suggesting low toxicity for eukaryotic models (Vieira et al., 2014).

Antitumor Effects

Linomide, a quinoline 3-carboxamide similar in structure to 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide, has demonstrated antitumor effects against rat prostatic cancers. The compound's efficacy was observed across various cancer sublines, suggesting its potential in cancer treatment. The study indicates that linomide's effects involve both immune and non-immune host mechanisms, such as antiangiogenesis (Ichikawa et al., 1992).

5-HT3 Receptor Antagonists for Depression Management

Quinoxalin-2-carboxamides, structurally related to 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide, were explored for their potential as 5-HT3 receptor antagonists in depression management. The study's structure-activity relationship analysis suggested that these compounds could be effective in treating depression, providing insights into the role of aromatic residues in receptor interactions (Mahesh et al., 2010).

Eigenschaften

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(quinolin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-23(2,27)14-13-17-7-6-9-19(15-17)22(26)25(3)16-20-12-11-18-8-4-5-10-21(18)24-20/h4-12,15,27H,13-14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBVFCHWJZMTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=NC3=CC=CC=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)

![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)

![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)

![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)

![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)